

# Molecular formula and weight of Cyclopropyl trifluoromethanesulfonate.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cyclopropyl  
trifluoromethanesulfonate*

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An In-Depth Technical Guide to **Cyclopropyl Trifluoromethanesulfonate** for Advanced Chemical Synthesis

## Introduction: Unveiling a Potent and Versatile Reagent

In the landscape of modern synthetic chemistry, the demand for reagents that offer both high reactivity and precise control is paramount. **Cyclopropyl trifluoromethanesulfonate** (cyclopropyl triflate) has emerged as a significant building block, particularly for drug discovery and development professionals. Its unique molecular architecture, combining the inherent ring strain of a cyclopropane moiety with the exceptional leaving group ability of a trifluoromethanesulfonate (triflate) group, makes it a highly reactive and versatile electrophile.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide provides an in-depth exploration of **cyclopropyl trifluoromethanesulfonate**, moving beyond simple data points to elucidate the causality behind its reactivity and application. We will delve into its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers and scientists aiming to leverage its synthetic potential.

## Core Physicochemical & Structural Data

The fundamental properties of **Cyclopropyl Trifluoromethanesulfonate** are summarized below. These identifiers are critical for accurate sourcing, documentation, and safety management in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub> S	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	190.14 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	25354-42-1	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	cyclopropyl trifluoromethanesulfonate	<a href="#">[5]</a>
Synonym	Methanesulfonic acid, trifluoro-, cyclopropyl ester	<a href="#">[4]</a>
Appearance	Typically a liquid (Flammable, Corrosive)	<a href="#">[5]</a>
Storage	4°C, Inert atmosphere	<a href="#">[4]</a>

## Synthesis Protocol: Preparation from Cyclopropanol

The most direct and common synthesis of cyclopropyl triflate involves the reaction of cyclopropanol with trifluoromethanesulfonic anhydride (triflic anhydride). This is an esterification reaction where the alcohol is converted into its corresponding triflate ester.

Causality Behind Experimental Choices:

- **Triflic Anhydride:** This is the "gold standard" reagent for creating triflates. It is highly electrophilic at the sulfur atom, ensuring a rapid and efficient reaction with the alcohol.
- **Base (Pyridine or Triethylamine):** The reaction liberates one equivalent of triflic acid (TfOH), a very strong acid. A non-nucleophilic organic base is required to scavenge this acid, preventing potential side reactions, such as acid-catalyzed decomposition of the starting material or product.[\[4\]](#)

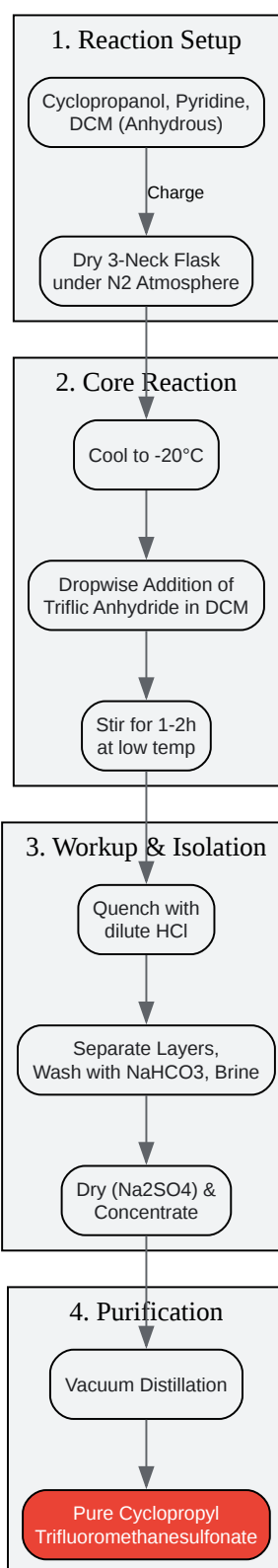
- Low Temperature (-20°C to 0°C): The reaction is highly exothermic. Adding the triflic anhydride at low temperatures is crucial to control the reaction rate, prevent overheating, and minimize the formation of impurities.<sup>[4]</sup>
- Anhydrous Conditions: Triflic anhydride reacts violently with water. Therefore, the use of dry solvents and glassware is mandatory for both safety and reaction efficiency.

## Detailed Step-by-Step Methodology

- Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
- Reagent Charging: Charge the flask with cyclopropanol (1.0 eq.), a suitable anhydrous solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (approx. 0.2 M concentration), and pyridine (1.1 eq.).
- Cooling: Cool the stirred solution to between -20°C and -10°C using a dry ice/acetone or ice/salt bath.
- Triflic Anhydride Addition: Dissolve trifluoromethanesulfonic anhydride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the triflic anhydride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed -5°C.
- Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:
  - Quench the reaction by slowly adding cold, dilute hydrochloric acid (e.g., 0.1 M HCl) to neutralize the excess pyridine.<sup>[4]</sup>
  - Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and saturated aqueous sodium chloride (brine).
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively during concentration.
- Purification: The crude product is typically purified by vacuum distillation to yield pure **cyclopropyl trifluoromethanesulfonate**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **cyclopropyl trifluoromethanesulfonate**.

## Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is a critical self-validating step in any protocol.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple. The methine proton ( $\text{CH-O}$ ) attached to the triflate group will appear as a multiplet downfield due to the strong deshielding effect of the oxygen and triflate group. The four cyclopropyl methylene protons ( $\text{CH}_2$ ) will appear as two distinct multiplets in the upfield region, characteristic of a strained ring system.
- $^{13}\text{C}$  NMR: The carbon attached to the oxygen will be significantly downfield. The two methylene carbons of the cyclopropane ring will appear at a characteristically high field. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: Fluorine-19 NMR is a powerful tool for confirming the presence of the triflate group.<sup>[8][9]</sup> A single sharp resonance is expected. For triflate esters, this peak typically appears around -75 to -79 ppm relative to a  $\text{CFCl}_3$  standard, though this can vary slightly with the solvent and electronic environment.<sup>[8]</sup>

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of cyclopropyl triflate is rooted in two key features: the high-energy cyclopropane ring and the hyper-valent triflate leaving group.

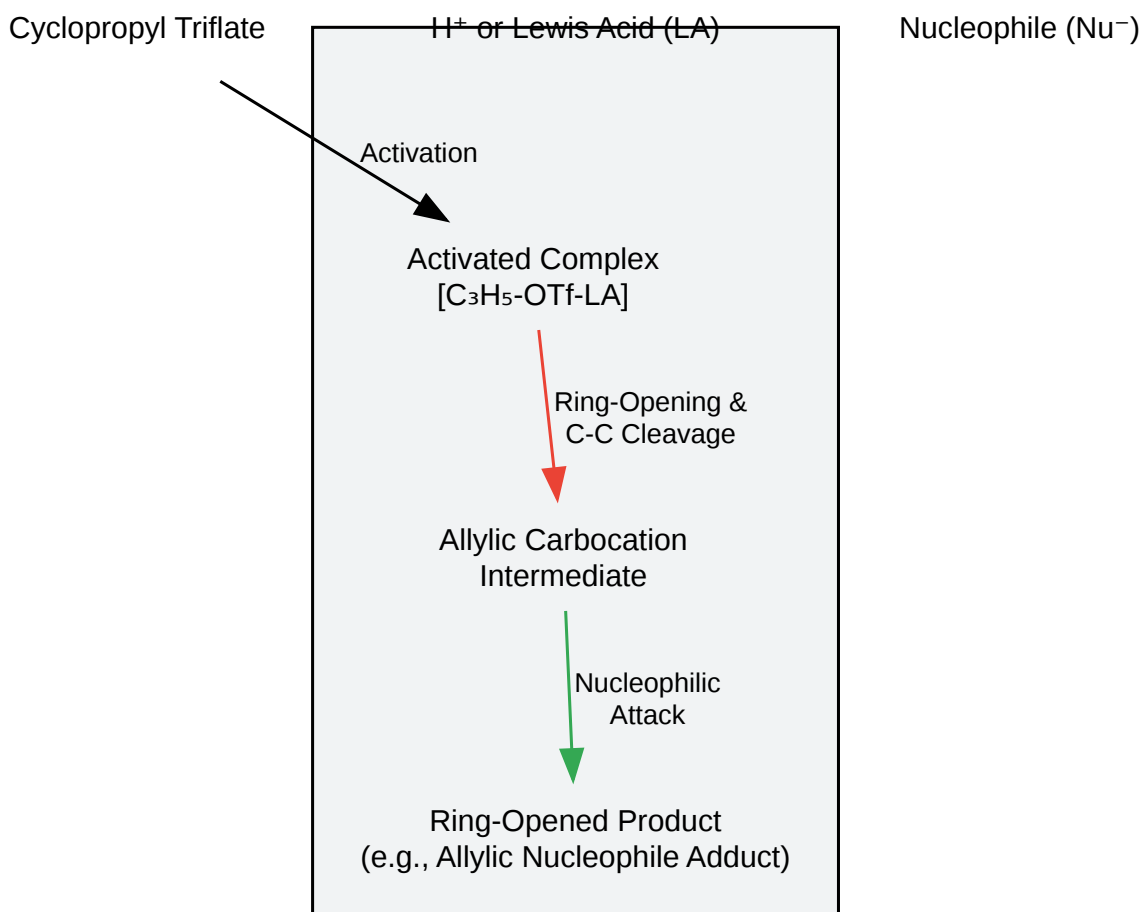
- **The Triflate Effect:** The trifluoromethanesulfonate anion is an exceptionally stable species due to the strong electron-withdrawing effect of the three fluorine atoms and extensive resonance stabilization.<sup>[7]</sup> This makes it one of the best leaving groups in organic chemistry, rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.<sup>[3]</sup>
- **Ring Strain as a Driving Force:** Cyclopropane possesses significant torsional and angle strain (~27 kcal/mol). Reactions that lead to the opening of this ring are thermodynamically favorable, as they release this inherent strain.<sup>[1]</sup> This stored energy makes cyclopropyl systems more reactive than their acyclic counterparts.

## Ring-Opening Reactions

The combination of these factors makes cyclopropyl triflate highly susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles.<sup>[10][11][12]</sup>

**Mechanism of Acid-Catalyzed Ring-Opening:** In the presence of a Lewis or Brønsted acid, the triflate group's leaving ability is further enhanced. This can promote the cleavage of a C-C bond within the ring to form a stabilized carbocationic intermediate, which is then readily trapped by a nucleophile.<sup>[12]</sup> The electron-withdrawing nature of the triflate substituent directs the bond cleavage to generate the most stable possible carbocation.

## Acid-Catalyzed Ring-Opening Mechanism Diagram



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Caption: Mechanism of acid-catalyzed nucleophilic ring-opening.



## Experimental Protocols: Applications in Synthesis

Cyclopropyl triflate serves as a potent electrophile for introducing the cyclopropyl moiety or as a precursor to functionalized linear chains via ring-opening.

### Protocol: Nucleophilic Ring-Opening to Form an Allylic Ether

This protocol describes a representative ring-opening reaction where an alcohol acts as the nucleophile to form a  $\gamma,\delta$ -unsaturated ether, a valuable synthetic intermediate.

- **Setup:** In a clean, dry vial equipped with a magnetic stir bar, dissolve **cyclopropyl trifluoromethanesulfonate** (1.0 eq.) in an anhydrous, non-nucleophilic solvent like dichloromethane or 1,2-dichloroethane.
- **Addition of Nucleophile:** Add the desired alcohol nucleophile (e.g., benzyl alcohol, 1.2 eq.) to the solution.
- **Catalyst (Optional but Recommended):** For less reactive nucleophiles, add a catalytic amount of a Lewis acid (e.g.,  $\text{Sc}(\text{OTf})_3$ , 1-5 mol%) or a Brønsted acid (e.g., triflic acid, 1 mol%) to facilitate the reaction.[\[12\]](#)
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction by TLC until the starting cyclopropyl triflate is consumed.
- **Workup:** Upon completion, quench the reaction with saturated aqueous  $\text{NaHCO}_3$  solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired ring-opened product.

## Safety and Handling

As a highly reactive electrophile, **Cyclopropyl Trifluoromethanesulfonate** must be handled with appropriate caution.

- Hazards: The compound is classified as flammable, corrosive, and harmful if swallowed or in contact with skin.[5] It can cause serious eye and skin irritation or damage.[5]
- Handling:
  - Always handle in a well-ventilated chemical fume hood.[13]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][13]
  - Avoid contact with water and strong oxidizing agents, bases, and alcohols, with which it can react exothermically.[13]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated (2-8°C), dry, and well-ventilated area designated for corrosive materials.[4][13]

## Conclusion

**Cyclopropyl trifluoromethanesulfonate** is a powerful synthetic tool whose reactivity is governed by the synergistic effects of cyclopropyl ring strain and the superlative leaving group ability of the triflate moiety. A thorough understanding of its synthesis, mechanistic pathways, and handling requirements, as detailed in this guide, enables researchers to harness its potential for the efficient construction of complex molecules. Its capacity to act as both a cyclopropylating agent and a masked linear electrophile ensures its continued relevance in the fields of medicinal chemistry and advanced organic synthesis.

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- To cite this document: BenchChem. [Molecular formula and weight of Cyclopropyl trifluoromethanesulfonate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367486#molecular-formula-and-weight-of-cyclopropyl-trifluoromethanesulfonate]

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